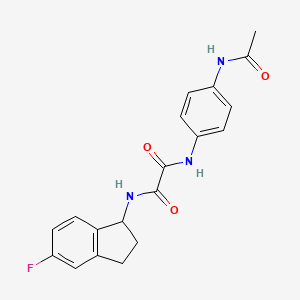
2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)-N-(2-pyridin-2-ylethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)-N-(2-pyridin-2-ylethyl)acetamide, commonly known as DBIBA, is a novel compound that has gained interest in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied in detail.
作用機序
The mechanism of action of DBIBA is not fully understood, but studies have suggested that it may act by inhibiting specific enzymes or signaling pathways involved in cancer cell growth, neurodegeneration, or inflammation. DBIBA has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in regulating gene expression and have been linked to cancer and neurodegenerative diseases. DBIBA has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway involved in inflammation.
Biochemical and Physiological Effects:
DBIBA has been shown to have various biochemical and physiological effects, including inhibiting cancer cell growth, inducing apoptosis, protecting neurons, and reducing inflammation. DBIBA has been found to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. DBIBA has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. DBIBA has been found to protect neurons from oxidative stress and reduce inflammation in animal models.
実験室実験の利点と制限
DBIBA has several advantages for lab experiments, including its high yield of synthesis, relatively low cost, and potential therapeutic applications. However, DBIBA also has some limitations, including its limited solubility in water, which can affect its bioavailability and make it difficult to use in certain experiments. Additionally, the mechanism of action of DBIBA is not fully understood, which can make it challenging to design experiments to elucidate its effects.
将来の方向性
There are several future directions for research on DBIBA, including investigating its potential therapeutic applications in various diseases, elucidating its mechanism of action, and developing more efficient synthesis methods. Further studies are needed to determine the efficacy of DBIBA in treating cancer, neurodegenerative diseases, and inflammatory diseases. Additionally, more research is needed to understand the molecular targets of DBIBA and its effects on signaling pathways involved in disease progression. Developing more efficient synthesis methods for DBIBA could also facilitate its use in scientific research and potential therapeutic applications.
合成法
DBIBA has been synthesized using different methods, including the reaction of 2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)acetic acid with 2-(pyridin-2-yl)ethylamine in the presence of coupling reagents. Another method involves the reaction of 2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)acetic acid with 2-(pyridin-2-yl)ethylamine hydrochloride in the presence of a base. The yield of DBIBA using these methods has been reported to be high, making them suitable for large-scale synthesis.
科学的研究の応用
DBIBA has shown promising results in various scientific research applications, including cancer therapy, neuroprotection, and anti-inflammatory effects. Studies have shown that DBIBA can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. DBIBA has also been shown to have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, DBIBA has been found to have anti-inflammatory effects, which could be useful in treating inflammatory diseases such as arthritis.
特性
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)-N-(2-pyridin-2-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c20-17(19-8-6-13-3-1-2-7-18-13)12-23-14-4-5-15-16(11-14)22-10-9-21-15/h1-5,7,11H,6,8-10,12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKPIKSEQQIPOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)SCC(=O)NCCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[[[4-(4-Methoxyphenyl)oxan-4-yl]methylamino]methyl]benzonitrile](/img/structure/B7532181.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-3-(furan-2-yl)propanamide](/img/structure/B7532187.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide](/img/structure/B7532192.png)

![1-[1-(4-fluorophenyl)pyrrolidin-3-yl]-N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]methanamine](/img/structure/B7532201.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2-(5-methyl-1-phenyltriazol-4-yl)acetamide](/img/structure/B7532205.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-tert-butylacetamide](/img/structure/B7532226.png)
![3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-(2,5-dimethylpyrazol-3-yl)methanone](/img/structure/B7532236.png)

![1-(difluoromethyl)-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B7532244.png)
![3-[1-(Furan-3-carbonyl)piperidin-4-yl]-1-methyl-1-(1,3-thiazol-4-ylmethyl)urea](/img/structure/B7532248.png)
![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B7532250.png)
![1-(2,5-Dimethylpyrazol-3-yl)-3-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]urea](/img/structure/B7532260.png)
